C6 Ceramide-d11

Description

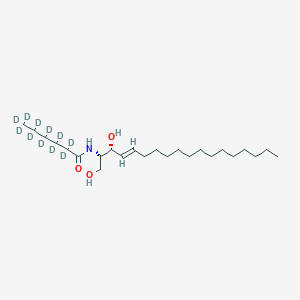

Structure

2D Structure

Properties

Molecular Formula |

C24H47NO3 |

|---|---|

Molecular Weight |

408.7 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i2D3,4D2,6D2,17D2,20D2 |

InChI Key |

NPRJSFWNFTXXQC-ABRWPZJGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O |

Origin of Product |

United States |

Biosynthesis, Metabolic Pathways, and Interconversions of C6 Ceramide D11

C6 Ceramide is a synthetic, cell-permeable short-chain ceramide analog. Unlike endogenous long-chain ceramides (B1148491), which are synthesized de novo in the endoplasmic reticulum from precursors like palmitic acid and serine, C6 Ceramide is typically introduced exogenously to cells in research settings. mdpi.com Once inside the cell, C6 Ceramide-d11 undergoes several metabolic conversions, allowing it to be integrated into the complex sphingolipid network. The primary metabolic fates include conversion to more complex sphingolipids or breakdown into constituent parts that can be recycled.

The main metabolic pathways for exogenous C6 Ceramide are:

Conversion to Glycosphingolipids: C6 Ceramide can be glycosylated by the enzyme glucosylceramide synthase (GCS) to form C6-glucosylceramide (C6-GC). nih.gov This is often a primary metabolic route, particularly in cancer cells. nih.gov

Conversion to Sphingomyelin (B164518): In the Golgi apparatus, C6 Ceramide serves as a substrate for sphingomyelin synthase, which transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to the ceramide backbone, yielding C6-sphingomyelin (C6-SM). nih.govsemanticscholar.org

Hydrolysis and Re-acylation (Salvage Pathway): C6 Ceramide can be hydrolyzed by ceramidase enzymes, breaking it down into a sphingosine (B13886) backbone and a hexanoyl (C6) fatty acid. nih.govresearchgate.net Critically, the sphingosine backbone can then be re-acylated by ceramide synthases with different fatty acids to generate endogenous long-chain ceramides. semanticscholar.org Studies using labeled C6-ceramide have demonstrated that the sphingosine moiety is recycled, while the short fatty acid chain is not elongated. semanticscholar.org

Phosphorylation: Ceramide kinase (CERK) can phosphorylate C6 Ceramide at the 1-hydroxyl position to produce C6-ceramide-1-phosphate (C1P), another bioactive sphingolipid. researchgate.netresearchgate.net

The metabolic routing of C6 Ceramide is highly dependent on the cell type and the concentration of the exogenous ceramide supplied.

Table 1: Metabolic Fate of C6-Ceramide in Various Human Cancer Cell Lines This interactive table summarizes how different cancer cell lines metabolize C6-Ceramide when introduced at low and high concentrations.

| Cell Line | Cancer Type | Predominant Metabolite (Low Dose C6-Ceramide) | Predominant Metabolite (High Dose C6-Ceramide) | Reference |

| MDA-MB-231 | Breast Cancer | C6-Sphingomyelin (C6-SM) | C6-Glucosylceramide (C6-GC) | nih.gov |

| DU-145 | Prostate Cancer | C6-Sphingomyelin (C6-SM) | C6-Glucosylceramide (C6-GC) | nih.gov |

| PANC-1 | Pancreatic Cancer | C6-Sphingomyelin (C6-SM) | C6-Glucosylceramide (C6-GC) | nih.gov |

| LoVo | Colorectal Cancer | C6-Sphingomyelin (C6-SM) | C6-Glucosylceramide (C6-GC) | nih.gov |

| KG-1 | Leukemia | C6-Sphingomyelin (C6-SM) | C6-Sphingomyelin (C6-SM) | nih.gov |

Enzymatic Regulation of C6 Ceramide D11 Levels and Downstream Products

The metabolic distribution of C6 Ceramide-d11 and its subsequent downstream products are tightly controlled by a series of enzymes. The activity and expression of these enzymes dictate the balance between different bioactive sphingolipids, thereby influencing cellular outcomes.

Glucosylceramide Synthase (GCS): This enzyme catalyzes the conversion of ceramide to glucosylceramide. Overexpression of GCS has been linked to resistance against ceramide-induced cell death in cancer cells by reducing the intracellular concentration of ceramide. nih.gov

Sphingomyelin (B164518) Synthase (SM Synthase): This enzyme converts ceramide to sphingomyelin, a major component of cellular membranes. nih.gov The synthesis of C6-SM is a significant metabolic pathway for exogenous C6 Ceramide, particularly at lower concentrations in many cell types. nih.gov

Ceramidases (Cerase): These hydrolases exist in different isoforms (acid, neutral, and alkaline) and catalyze the breakdown of ceramide into sphingosine (B13886) and a fatty acid. mdpi.com The resulting sphingosine can be phosphorylated to form the potent signaling molecule sphingosine-1-phosphate (S1P). researchgate.net Studies have shown that high concentrations of C6 Ceramide can lead to a significant overexpression of the gene ASAH2, which codes for neutral ceramidase 2. mdpi.com

Ceramide Kinase (CERK): This enzyme phosphorylates ceramide to generate ceramide-1-phosphate (C1P). researchgate.net The activity of CERK represents a key metabolic juncture, as it converts pro-apoptotic ceramide into C1P, which has distinct signaling roles. researchgate.net

Sphingosine Kinase (SPHK): Acting downstream of ceramidase, SPHK phosphorylates sphingosine to produce S1P. oatext.com S1P often promotes cell proliferation and survival, counteracting the effects of ceramide. oatext.com High doses of C6 Ceramide have been observed to cause a significant overexpression of the SPHK2 gene, which codes for sphingosine kinase 2. mdpi.com

Sphingomyelinases (SMases): These enzymes hydrolyze sphingomyelin to generate ceramide. While they are a source of endogenous ceramide, their regulation can also be influenced by the cellular sphingolipid pool. High levels of exogenous C6 Ceramide have been shown to upregulate the gene expression of SMPD3, which codes for neutral sphingomyelinase 2. mdpi.com

Table 2: Enzymatic Regulation Influenced by High-Dose C6 Ceramide This interactive table details the enzymes whose gene expression is regulated by high concentrations of C6 Ceramide in embryonic hippocampal cells.

| Gene | Enzyme Encoded | Function | Observed Effect of High-Dose C6 Ceramide | Reference |

| SMPD3 | Neutral Sphingomyelinase 2 (nSMase2) | Hydrolyzes sphingomyelin to produce ceramide. | Significant overexpression | mdpi.com |

| ASAH2 | Neutral Ceramidase 2 (Cerase2) | Hydrolyzes ceramide to produce sphingosine. | Significant overexpression | mdpi.com |

| SPHK2 | Sphingosine Kinase 2 (SPHK2) | Phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P). | Significant overexpression | mdpi.com |

Mechanistic Roles of C6 Ceramide D11 in Cellular Processes

Modulation of Programmed Cell Death Pathways by C6 Ceramide-d11

This compound, like its non-deuterated counterpart C6 ceramide, is a potent modulator of cellular fate, capable of inducing distinct forms of programmed cell death, including apoptosis and necrosis. mdpi.com The specific pathway activated often depends on the cell type and the cellular context.

Induction of Apoptosis by this compound

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. C6 ceramide has been shown to be a significant inducer of apoptosis in various cancer cell lines. mdpi.comsemanticscholar.org The pro-apoptotic effects of C6 ceramide are mediated through a complex interplay of signaling cascades that ultimately lead to the dismantling of the cell.

A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. assaygenie.com C6 ceramide has been demonstrated to trigger the activation of key caspases, including caspase-3, caspase-8, and caspase-9. nih.govnih.govnih.gov

Caspase-3: As an executioner caspase, the activation of caspase-3 is a central event in the apoptotic process. assaygenie.com Studies have shown that treatment with C6 ceramide leads to a significant increase in caspase-3-like protease activity. nih.govfrontiersin.org This activation is a critical step, as caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov The induction of caspase-3 activation by C6 ceramide has been observed in various cell types, including human lung adenocarcinoma cells and rice protoplasts. frontiersin.orgnih.gov

Caspase-8: C6 ceramide can also initiate apoptosis through the extrinsic pathway by activating caspase-8. nih.govnih.gov In chronic myelogenous leukemia (CML) derived K562 cells, C6-ceramide was found to induce the cleavage and activation of caspase-8, and this activation was essential for the subsequent apoptosis. nih.govnih.gov This suggests that C6 ceramide can engage death receptor pathways to trigger programmed cell death. nih.govresearchgate.net

Caspase-9: The intrinsic, or mitochondrial, pathway of apoptosis is also a target of C6 ceramide, leading to the activation of caspase-9. nih.govnih.gov In C6 glioma cells, exogenous C6-ceramide induced the activation of caspase-9. nih.gov This activation is typically preceded by events at the mitochondria, linking ceramide signaling to the release of pro-apoptotic factors from this organelle. nih.govumich.edu

| Research Finding | Cell Line/System | Key Outcome | Citation |

| C6 ceramide induces apoptosis and necrosis. | Cutaneous T cell lymphoma (CTCL) cell lines | Reduced cell viability and induced cell death. | mdpi.com |

| C6 ceramide treatment leads to necrosis and apoptosis. | MyLa and HuT78 cells | Dose-dependent cytotoxicity. | mdpi.com |

| C6 ceramide induces cleavage of Caspase-8 and Caspase-9. | K562 (CML) cells | Caspase-8 activation is required for apoptosis. | nih.govnih.gov |

| Exogenous C6-ceramide induces activation of caspases-9 and -3. | C6 glioma cells | Downregulation of Bcl-2 and increase in Bax/Bcl-2 ratio. | nih.gov |

| Caspase-3-like protease activity increases with C6 ceramide treatment. | Rice protoplasts | Caspase-specific inhibitor prevents ceramide-induced cell death. | nih.govfrontiersin.org |

The mitochondrion plays a central role in the intrinsic apoptotic pathway. C6 ceramide can directly impact mitochondrial integrity, leading to mitochondrial outer membrane permeabilization (MOMP). plos.orgnih.gov This permeabilization results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govplos.org

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates caspase-9, thereby initiating the caspase cascade. umich.edu Studies have demonstrated that C6 ceramide can induce the release of cytochrome c from isolated mitochondria and in whole-cell cultures. nih.govplos.org This effect is attributed to the ability of ceramides (B1148491) to form channels in the mitochondrial outer membrane, increasing its permeability to small proteins like cytochrome c. nih.govcapes.gov.br In human corneal stromal fibroblasts, C6 ceramide treatment caused the release of cytochrome c from the mitochondria into the cytoplasm. plos.org

The fate of a cell in response to apoptotic stimuli is often determined by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. C6 ceramide can shift this balance in favor of apoptosis by modulating the expression and function of these proteins. nih.gov

Research has shown that treatment with C6 ceramide can lead to the downregulation of the anti-apoptotic protein Bcl-2 and a reciprocal increase in the expression of the pro-apoptotic protein Bax. nih.gov This change in the Bax/Bcl-2 ratio is a critical event that promotes MOMP and the subsequent activation of the caspase cascade. nih.gov In C6 glioma cells, etoposide-induced apoptosis, which is mediated by ceramide, resulted in a decreased expression of Bcl-2 and an increased expression of Bax. nih.gov Furthermore, exogenous C6-ceramide mimicked this effect, inducing Bcl-2 downregulation and an elevated Bax/Bcl-2 ratio. nih.gov The anti-apoptotic protein Bcl-2 has also been shown to prevent ceramide-induced apoptosis by blocking caspase-3 activation. nih.gov

Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release

Induction of Necrotic Cell Death by this compound

In addition to apoptosis, C6 ceramide can also induce a lytic form of cell death known as necrosis. mdpi.comnih.gov Unlike the organized process of apoptosis, necrosis is often characterized by cellular swelling and rupture of the plasma membrane. mdpi.com In lymphoid cells, such as A20 B lymphoma and Jurkat T cells, C6-ceramide was found to induce necrosis in a time- and dose-dependent manner. nih.govuchile.cl This necrotic cell death was distinct from apoptosis and was linked to the rapid formation of reactive oxygen species and a significant drop in cellular ATP levels. nih.gov In chronic lymphocytic leukemia (CLL) cells, C6-ceramide nanoliposomes were shown to induce caspase 3/7-independent necrotic cell death. nih.govresearchgate.net

| Research Finding | Cell Line/System | Key Outcome | Citation |

| C6-ceramide induces necrosis in a time- and dose-dependent fashion. | A20 B lymphoma and Jurkat T cells | Associated with loss of mitochondrial membrane potential, ROS production, and ATP depletion. | nih.govuchile.cl |

| C6-ceramide nanoliposomes induce caspase 3/7-independent necrotic cell death. | Chronic lymphocytic leukemia (CLL) cells | Inhibition of the glycolytic pathway. | nih.govresearchgate.net |

| C6 ceramide treatment leads to necrosis. | MyLa and HuT78 cells | Measured by lactate (B86563) dehydrogenase (LDH) release. | mdpi.com |

Role of Reactive Oxygen Species Generation and ATP Depletion in this compound-Mediated Cell Death

The generation of reactive oxygen species (ROS) and the depletion of cellular adenosine (B11128) triphosphate (ATP) are critical events in C6 ceramide-mediated cell death, particularly in necrosis. nih.govuchile.cl

The addition of C6-ceramide to lymphoid cells leads to the rapid formation of ROS, which is accompanied by a loss of mitochondrial membrane potential. nih.govuchile.cl This increase in ROS appears to be a key trigger for necrotic cell death, as the presence of ROS scavengers can attenuate this effect. nih.gov In human corneal stromal fibroblasts, C6 ceramide treatment led to an enhanced generation of ROS. plos.org

Concurrent with ROS production, C6 ceramide exposure is associated with a pronounced decrease in intracellular ATP levels. nih.govnih.gov This ATP depletion is a critical factor in the switch from apoptosis to necrosis, as the execution of apoptosis is an energy-dependent process. In lymphoid cells, the necrotic cell death observed after C6-ceramide treatment was directly linked to a significant decrease in ATP. nih.gov Similarly, in rice protoplasts, C6 ceramide treatment resulted in a decrease in total ATP levels, indicating an effect on mitochondrial function and ATP synthesis. nih.govfrontiersin.org

Influence on Cellular Proliferation and Differentiation Processes

C6 Ceramide is widely recognized as a potent modulator of cell fate, typically acting as an anti-proliferative and pro-differentiative agent. Its effects are observed across a diverse range of cell types, from cancer cells to normal progenitor cells.

Anti-Proliferative Effects: In numerous cancer models, including leukemia, glioma, and colon cancer, the application of C6 Ceramide leads to a significant reduction in cell proliferation [4, 6]. This inhibition is often achieved by disrupting DNA synthesis and arresting the cell cycle. Mechanistically, ceramide accumulation can lead to the dephosphorylation and inactivation of pro-survival signaling molecules like Akt (Protein Kinase B), thereby removing a key stimulus for cell growth and proliferation .

Pro-Differentiative Effects: Beyond inhibiting growth, C6 Ceramide can actively promote cellular differentiation. For instance, in human keratinocytes, C6 Ceramide treatment induces terminal differentiation, a process essential for the formation of the skin barrier . In neuroblastoma cells, it has been shown to promote neuronal differentiation, characterized by neurite outgrowth and the expression of neuronal-specific markers .

In these studies, this compound is crucial for quantitative analysis. It can be co-administered with C6 Ceramide to track its uptake and metabolism, or used as an internal standard to measure how treatment with an external stimulus alters the levels of endogenous C6 and other ceramide species, thereby linking their accumulation to the observed changes in proliferation or differentiation.

Table 1: Summary of C6 Ceramide's Effects on Proliferation and Differentiation Click on headers to sort the table.

| Cell Type | Observed Effect | Key Molecular Pathway/Target | Reference(s) |

|---|---|---|---|

| Human Leukemia Cells (HL-60) | Inhibition of Proliferation | Induction of apoptosis and cell cycle arrest | [4, 6] |

| Human Keratinocytes | Induction of Differentiation | Activation of caspases and protein kinase C-delta (PKCδ) | |

| Rat Glioma Cells (C6) | Inhibition of Proliferation | Dephosphorylation of Akt; Activation of PP2A | |

| Neuroblastoma Cells | Promotion of Neuronal Differentiation | Modulation of MAPK pathways |

Regulation of Autophagic and Mitophagic Flux by this compound

Autophagy is a catabolic process for degrading and recycling cellular components, while mitophagy is the selective autophagy of mitochondria. C6 Ceramide is a key regulator of both processes.

Induction of Autophagy: C6 Ceramide induces autophagy in various cell types by disrupting the inhibitory interaction between the pro-survival protein Bcl-2 and the core autophagy protein Beclin-1. This dissociation frees Beclin-1 to initiate the formation of the autophagosome . This autophagic response can serve as a survival mechanism under mild stress but can also contribute to cell death (autophagic cell death) under sustained ceramide accumulation.

Regulation of Mitophagy: Ceramide can accumulate in mitochondrial membranes, leading to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and loss of mitochondrial membrane potential. These damaged mitochondria are subsequently targeted for degradation via mitophagy . This process often involves the PINK1/Parkin pathway, where ceramide-induced mitochondrial stress stabilizes PINK1 on the outer mitochondrial membrane, recruiting the E3 ubiquitin ligase Parkin to initiate clearance .

The role of this compound in these investigations is to trace the flow of exogenous ceramide to specific organelles like mitochondria or autophagosomes. Furthermore, it serves as the gold standard for quantifying the dynamic changes in endogenous ceramide profiles during the induction of autophagy or mitophagy by other stressors.

Involvement in Endoplasmic Reticulum Stress Response Pathways

The endoplasmic reticulum (ER) is central to protein and lipid synthesis. The accumulation of unfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), a signaling network designed to restore homeostasis or, if the stress is irreparable, induce apoptosis. C6 Ceramide is a potent inducer of ER stress.

Exogenous C6 Ceramide can directly perturb ER membrane integrity and function, leading to the activation of all three canonical UPR sensors:

PERK (PKR-like ER kinase): Ceramide activates PERK, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This attenuates global protein translation but selectively enhances the translation of certain mRNAs, such as that of the transcription factor ATF4 [17, 18].

IRE1α (Inositol-requiring enzyme 1 alpha): Ceramide activates the endoribonuclease activity of IRE1α, which excises an intron from the X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation .

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain, which then moves to the nucleus to activate UPR target genes .

Prolonged activation of these pathways, particularly the PERK-ATF4 axis, leads to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), linking ER stress directly to cell death . This compound is used in these contexts to quantify the precise levels of ceramide required to trigger the UPR and to differentiate the effects of exogenously added ceramide from newly synthesized ceramide.

Impact on Cellular Stress-Activated Protein Kinase Cascades (e.g., JNK, AMPK)

C6 Ceramide acts as a central signaling hub that activates multiple stress-activated protein kinase (SAPK) cascades, which in turn dictate cellular outcomes like apoptosis, autophagy, and metabolic adaptation.

JNK (c-Jun N-terminal kinase) Pathway: C6 Ceramide is a well-documented, potent activator of the JNK pathway [18, 19]. JNK activation is a critical event in ceramide-induced apoptosis. Once activated, JNK can phosphorylate a variety of substrates, including transcription factors like c-Jun, and members of the Bcl-2 family, thereby promoting cell death .

AMPK (AMP-activated protein kinase) Pathway: AMPK is the master sensor of cellular energy status. C6 Ceramide has been shown to activate AMPK, often as a consequence of mitochondrial dysfunction and a subsequent increase in the AMP/ATP ratio . AMPK activation can have dual roles: it can promote survival by stimulating catabolic pathways (like autophagy) to restore energy balance, or it can contribute to cell cycle arrest and death under conditions of severe metabolic stress .

This compound is the analytical standard used in mass spectrometry to confirm that the activation of JNK or AMPK by a given stimulus is correlated with a quantifiable increase in specific endogenous ceramide species.

Table 2: C6 Ceramide's Impact on Stress-Activated Kinases Click on headers to sort the table.

| Kinase Cascade | Observed Effect | Cellular Context / Outcome | Reference(s) |

|---|---|---|---|

| JNK (c-Jun N-terminal kinase) | Activation | Induction of apoptosis, often downstream of ER stress or ROS production. | [18, 19, 21] |

| AMPK (AMP-activated protein kinase) | Activation | Induction of autophagy; metabolic reprogramming; can contribute to cell cycle arrest. | [5, 10] |

| p38 MAPK | Activation | Contributes to inflammation, apoptosis, and cell cycle arrest. |

Modulation of Protein Phosphatase Activities by this compound (e.g., PP2A, PP1)

A primary mechanism by which ceramide exerts its effects is through the direct binding and activation of specific serine/threonine protein phosphatases, collectively known as Ceramide-Activated Protein Phosphatases (CAPPs) . The most prominent members of this group are Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).

Activation Mechanism: Ceramide is thought to bind directly to the catalytic or regulatory subunits of these phosphatases, inducing a conformational change that enhances their enzymatic activity .

Downstream Consequences: This activation leads to the dephosphorylation of numerous key signaling proteins.

Akt/PKB: PP2A-mediated dephosphorylation of Akt is a cornerstone of ceramide's anti-proliferative and pro-apoptotic effects. Dephosphorylated Akt is inactive, shutting down a major cell survival pathway [5, 12].

Bcl-2: Dephosphorylation of the anti-apoptotic protein Bcl-2 by ceramide-activated phosphatases can inactivate it, tipping the cellular balance toward apoptosis .

Retinoblastoma protein (Rb): Dephosphorylation of Rb by PP1 is a key event in inducing G1 cell cycle arrest .

By activating phosphatases, C6 Ceramide effectively reverses the action of many pro-survival protein kinases, providing a direct and potent mechanism for growth suppression and apoptosis induction. This compound is used to quantify the ceramide levels required for phosphatase activation and can be used in biophysical assays to distinguish exogenous from endogenous ceramide when studying direct binding interactions.

This compound in Cell Cycle Progression and Arrest

Consistent with its anti-proliferative role, C6 Ceramide is a potent inducer of cell cycle arrest, primarily at the G0/G1 and G2/M transitions . This effect is mediated by a multi-pronged attack on the core cell cycle machinery.

G0/G1 Arrest: C6 Ceramide treatment often leads to a rapid decrease in the levels of Cyclin D1 and an increase in the expression of cyclin-dependent kinase inhibitors (CKIs) like p21(Waf1/Cip1) and p27(Kip1). This prevents the phosphorylation of the retinoblastoma protein (Rb) by Cyclin D-CDK4/6 complexes. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry .

G2/M Arrest: In some cell types, C6 Ceramide can induce arrest at the G2/M checkpoint. This is often associated with the downregulation of the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis .

These effects are often downstream of the other mechanisms discussed, such as the activation of protein phosphatases (dephosphorylating Rb) or the activation of stress kinases that signal to CKI proteins. Lipidomic studies using this compound as an internal standard can precisely correlate the accumulation of specific ceramide species with the expression changes in these key cell cycle regulatory proteins.

Interactions of C6 Ceramide D11 with Subcellular Structures and Macromolecules

Integration into Cellular Membranes and Modulation of Lipid Raft Dynamics

Cellular membranes are not homogenous structures but contain specialized microdomains known as lipid rafts. These platforms are highly enriched in cholesterol and sphingolipids and function as organizing centers for signal transduction by concentrating or excluding specific proteins. C6 Ceramide, and by extension C6 Ceramide-d11, readily integrates into the lipid bilayer of cellular membranes due to its amphipathic nature.

Upon insertion, C6 Ceramide has been shown to induce significant reorganization of membrane architecture. It does not simply partition into pre-existing lipid rafts but actively promotes the coalescence of small rafts into larger, more stable, ceramide-rich platforms. This remodeling is driven by the strong hydrogen-bonding capacity of the ceramide headgroup and the favorable packing of its acyl chain. The formation of these ceramide-dominated domains is a critical event in various signaling cascades, as it facilitates the clustering of death receptors (e.g., Fas/CD95) and the recruitment of downstream signaling molecules, thereby amplifying apoptotic signals.

The use of this compound allows researchers to definitively track this process. By introducing this compound to cell cultures and subsequently isolating detergent-resistant membrane fractions (a biochemical surrogate for lipid rafts), mass spectrometry can be employed to quantify the precise amount of the labeled ceramide that has been incorporated into these domains. This provides direct evidence of its localization and helps elucidate the kinetics of ceramide-induced membrane reorganization, a process that is otherwise difficult to distinguish from the dynamics of endogenous ceramides (B1148491).

Mitochondrial Localization and Functional Modulation by this compound

Mitochondria are increasingly recognized as a key target of ceramide-mediated signaling. Studies utilizing traceable ceramide analogs like this compound have confirmed that exogenously applied short-chain ceramides can accumulate within mitochondrial membranes. This localization is not passive; once present, C6 Ceramide directly modulates critical mitochondrial functions, including energy production and calcium signaling.

Effects on Mitochondrial Respiration and Bioenergetics

The accumulation of C6 Ceramide within mitochondria has profound effects on cellular bioenergetics. It directly interferes with the mitochondrial electron transport chain (ETC), the primary engine of ATP synthesis. Research findings indicate that C6 Ceramide acts as an inhibitor of specific ETC components, most notably Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinol:cytochrome c oxidoreductase).

Inhibition of the ETC by C6 Ceramide leads to several downstream consequences:

Decreased Oxidative Phosphorylation: The disruption of electron flow significantly impairs the proton gradient across the inner mitochondrial membrane, leading to a marked reduction in ATP synthesis.

Reduced Oxygen Consumption: As a direct result of ETC inhibition, the mitochondrial oxygen consumption rate (OCR) decreases.

Increased Reactive Oxygen Species (ROS) Production: The blockage at Complexes I and III causes electrons to "leak" from the transport chain, where they prematurely react with molecular oxygen to form superoxide (B77818) anions (O₂⁻) and other ROS. This surge in oxidative stress can inflict further damage on mitochondrial components and trigger cell death pathways.

This compound is used in metabolic flux experiments to correlate the precise mitochondrial concentration of the lipid with a quantifiable decline in bioenergetic output, establishing a direct cause-and-effect relationship.

Table 1: Effects of C6 Ceramide on Mitochondrial Bioenergetic Parameters| Parameter | Observed Effect | Underlying Mechanism |

|---|---|---|

| ATP Synthesis | Decreased | Inhibition of oxidative phosphorylation via disruption of the proton gradient. |

| Oxygen Consumption Rate (OCR) | Decreased | Direct inhibition of electron flow at ETC Complexes I and III. |

| Reactive Oxygen Species (ROS) | Increased | Electron leakage from inhibited ETC complexes, leading to superoxide formation. |

| Mitochondrial Membrane Potential (ΔΨm) | Decreased (Dissipation) | Impaired proton pumping and/or formation of permeable pores. |

Role in Mitochondrial Calcium Homeostasis

Mitochondria are crucial buffers of intracellular calcium ([Ca²⁺]i), sequestering it to prevent cytotoxic overload in the cytoplasm. C6 Ceramide disrupts this delicate balance. It has been proposed to form channels or pores within the mitochondrial outer membrane, altering its permeability to ions and small molecules. This can facilitate the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner membrane.

Sustained mPTP opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and a massive, non-specific efflux of ions and solutes, including sequestered Ca²⁺. This release of mitochondrial Ca²⁺, combined with ceramide-induced ROS that can affect Ca²⁺ channels on the endoplasmic reticulum, results in a significant and sustained elevation of cytosolic Ca²⁺ levels, a potent trigger for apoptosis.

Trafficking and Localization of this compound within the Golgi Apparatus and Endolysosomal System

Following its entry into the cell, this compound is not static but engages in dynamic trafficking between organelles. A primary destination is the Golgi apparatus, the central hub for lipid sorting and metabolism. Within the Golgi, C6 Ceramide can be enzymatically converted into more complex sphingolipids, such as C6-sphingomyelin (by sphingomyelin (B164518) synthase) or C6-glucosylceramide (by glucosylceramide synthase).

The use of this compound in pulse-chase experiments coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is pivotal here. Researchers can introduce a pulse of the labeled ceramide and track its conversion into various deuterated downstream metabolites over time. This provides quantitative data on the metabolic flux through different sphingolipid synthesis pathways, revealing how cellular conditions or disease states may alter ceramide metabolism. From the Golgi, these newly synthesized lipids are sorted and transported to other cellular destinations, including the plasma membrane and the endolysosomal system.

Lysosomal Biogenesis and Function Modulation by this compound

The lysosome is another critical organelle in ceramide signaling and metabolism. C6 Ceramide can accumulate in lysosomal membranes, where it exerts significant functional effects. A key consequence of lysosomal ceramide accumulation is the induction of lysosomal membrane permeabilization (LMP). This process compromises the integrity of the lysosomal membrane, leading to the leakage of hydrolytic enzymes, such as cathepsins, from the lysosomal lumen into the cytosol. Once in the cytosol, these proteases can cleave and activate pro-apoptotic proteins like Bid, directly initiating the mitochondrial pathway of apoptosis.

Furthermore, C6 Ceramide can influence the activity of lysosomal enzymes. For instance, it can modulate the function of acid sphingomyelinase (ASM), the enzyme responsible for hydrolyzing sphingomyelin to produce ceramide within the lysosome, creating a potential feedback amplification loop in response to cellular stress.

Table 2: Impact of C6 Ceramide on Lysosomal Functions| Lysosomal Process | Effect of C6 Ceramide | Cellular Consequence |

|---|---|---|

| Membrane Integrity | Compromised (LMP) | Release of cathepsins and other hydrolases into the cytosol. |

| Enzyme Activity | Modulated | Potential alteration of acid sphingomyelinase (ASM) activity, affecting local ceramide levels. |

| Apoptosis Initiation | Promoted | Cytosolic cathepsins cleave and activate pro-apoptotic proteins (e.g., Bid). |

Role in Exosome Formation and Release

Exosomes are small extracellular vesicles (EVs) that play a vital role in intercellular communication by transferring proteins, lipids, and nucleic acids between cells. The biogenesis of exosomes begins with the inward budding of the endosomal membrane, forming intraluminal vesicles (ILVs) within a structure called a multivesicular body (MVB).

Ceramide is a key lipid regulator of this process. The enzyme neutral sphingomyelinase 2 (nSMase2) generates ceramide on the cytosolic leaflet of the late endosomal membrane. The conical shape of ceramide induces negative curvature in the membrane, facilitating the inward budding required to form ILVs. Consequently, treating cells with exogenous C6 Ceramide has been shown to enhance the formation and release of exosomes.

This compound provides a direct method to verify the role of ceramide in this pathway. By incubating cells with this compound, researchers can isolate the secreted exosome population and use mass spectrometry to confirm the presence and quantity of the d11-labeled lipid within the vesicle membranes. This demonstrates that exogenous ceramide is incorporated into ILVs and subsequently released within exosomes, establishing it as both a modulator and a component of this intercellular signaling system.

Interactions of this compound with Specific Proteins and Enzymes in Signal Transduction

C6 Ceramide, a cell-permeable analog of endogenous ceramides, is a critical lipid second messenger that modulates a variety of signal transduction pathways involved in cellular processes such as apoptosis, cell cycle arrest, and differentiation. turkishneurosurgery.org.trnih.gov Its deuterated form, this compound, serves as a valuable tool in research to trace and quantify ceramide metabolism and interactions without altering its fundamental biological activity. C6 Ceramide exerts its influence by directly or indirectly interacting with a range of specific proteins and enzymes, thereby activating or inhibiting their functions.

A primary mechanism of ceramide action is the regulation of protein phosphorylation cascades. nih.gov This is achieved through its interaction with protein phosphatases and protein kinases.

Protein Phosphatases:

Ceramides, including C6 Ceramide, are known activators of the protein phosphatase 2A (PP2A) family, also referred to as ceramide-activated protein phosphatases (CAPPs). caymanchem.comabcam.comuc.edu The activation of PP2A by C6 Ceramide leads to the dephosphorylation of various downstream targets, influencing major signaling pathways. For instance, ceramide-activated PP2A can dephosphorylate and inactivate protein kinase Cα (PKCα), a key regulator of cell proliferation. nih.gov This interaction is indirect, as ceramide does not directly bind to PKCα but rather promotes its dephosphorylation through PP2A activation. nih.gov Furthermore, studies have shown that C6 Ceramide can stimulate cytosolic serine/threonine protein phosphatases in a dose-dependent manner. nih.gov Research has also demonstrated that liposomal C6 Ceramide activates protein phosphatase 1 (PP1) to inactivate Akt-mammalian target of rapamycin (B549165) (mTOR) signaling in melanoma cells. nih.gov

Table 1: Interaction of C6 Ceramide with Protein Phosphatases

| Interacting Protein | Effect of Interaction | Downstream Consequence | Cell Type/System |

|---|---|---|---|

| Protein Phosphatase 2A (PP2A) | Activation | Dephosphorylation and inactivation of PKCα | Molt-4 cells |

| Cytosolic Serine/Threonine Protein Phosphatase | Activation | Regulation of cell proliferation and differentiation | Cytosolic extracts |

| Protein Phosphatase 1 (PP1) | Activation | Inactivation of Akt-mTOR signaling | Melanoma cells |

Protein Kinases:

The interplay of C6 Ceramide with protein kinases is complex and can lead to either activation or inhibition depending on the specific kinase and cellular context. While it promotes the dephosphorylation of PKCα, it has also been shown to activate other kinases. nih.gov For example, C6 Ceramide can activate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. abcam.comnih.gov This activation can mediate the induction of cyclooxygenase-2 (COX-2) expression. nih.gov

In contrast, C6 Ceramide has been shown to inhibit the activity of immunoprecipitated protein kinase Cα (PKCα) in a time- and concentration-dependent manner in Molt-4 cells. nih.gov This inhibition is not direct but is thought to be mediated by a protein phosphatase. nih.gov Furthermore, in cardiomyocytes, C6-ceramide was found to activate the calcium-independent isoform, PKCε, leading to increased phosphorylation of myofilament proteins like myosin binding protein-C and troponin I. nih.gov

Table 2: Interaction of C6 Ceramide with Protein Kinases

| Interacting Protein/Pathway | Effect of Interaction | Downstream Consequence | Cell Type/System |

|---|---|---|---|

| Mitogen-Activated Protein Kinase (MAPK) pathway (ERK, JNK, p38) | Activation | Induction of COX-2 expression | Human mammary epithelial cells |

| Protein Kinase Cα (PKCα) | Indirect Inhibition (via phosphatase activation) | Inhibition of cell proliferation | Molt-4 cells |

| Protein Kinase Cε (PKCε) | Activation | Phosphorylation of myofilament proteins | Adult rat cardiomyocytes |

Apoptosis-Related Proteins:

A significant role of C6 Ceramide in signal transduction is its ability to induce apoptosis. This is mediated through its interactions with key proteins in the apoptotic machinery. C6 Ceramide treatment can lead to the activation of caspases, a family of proteases central to the execution of apoptosis. nih.govsemanticscholar.orgnih.gov Specifically, it has been shown to induce the cleavage and activation of caspase-3 and caspase-9. nih.govnih.gov

Furthermore, C6 Ceramide can modulate the expression and function of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Studies have demonstrated that C6 Ceramide can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a reciprocal increase in the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a key event in promoting mitochondrial-mediated apoptosis. nih.gov In some instances, the pro-apoptotic effects of C6-ceramide are linked to the induction of the tumor suppressor protein p53. nih.gov

Table 3: Interaction of C6 Ceramide with Apoptosis-Related Proteins

| Interacting Protein | Effect of Interaction | Downstream Consequence | Cell Type/System |

|---|---|---|---|

| Caspase-3 | Activation (cleavage) | Execution of apoptosis | MDA-MB-231 breast cancer cells, C6 glioma cells |

| Caspase-9 | Activation | Initiation of the intrinsic apoptotic pathway | C6 glioma cells |

| Bcl-2 | Decreased expression | Promotion of apoptosis | C6 glioma cells |

| Bax | Increased expression | Promotion of apoptosis | C6 glioma cells |

| p53 | Induction | p53-dependent apoptosis | Human Astrocytoma grade 4 cells |

Other Interacting Proteins:

Beyond the well-established interactions with kinases, phosphatases, and apoptotic proteins, C6 Ceramide has been found to interact with a broader range of proteins. Affinity purification using a biotin-conjugated C6-ceramide analogue in D6P2T Schwannoma cells identified 97 unique potential ceramide-interacting proteins. nih.gov These proteins are involved in diverse cellular processes, including cellular stress responses, cell cycle regulation, transcription, and translation. nih.gov It is important to note that not all of these proteins may directly bind to C6 Ceramide, as some interactions could be indirect through protein complexes. nih.gov

Implications of C6 Ceramide D11 in Disease Pathogenesis Models in Vitro and Preclinical Studies

C6 Ceramide-d11 in Cancer Research Models

C6 ceramide has demonstrated significant potential in cancer research, with studies highlighting its ability to influence tumor cell behavior through various mechanisms.

Sensitization to Chemotherapeutic Agents in Cancer Cell Lines

A notable characteristic of C6 ceramide is its capacity to enhance the efficacy of conventional chemotherapy drugs. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com In numerous cancer cell lines, pre-treatment with C6 ceramide has been shown to sensitize resistant cells to the cytotoxic effects of chemotherapeutic agents. medchemexpress.commedchemexpress.commedchemexpress.com This suggests that this compound could be utilized in studies to investigate the mechanisms by which ceramide accumulation overcomes drug resistance, a major obstacle in cancer treatment. The ability of C6 ceramide to act as an adjuvant for chemotherapeutic agents underscores its potential to improve treatment outcomes. medchemexpress.commedchemexpress.commedchemexpress.com

Inhibition of Tumor Cell Proliferation and Migration in Preclinical Models

C6 ceramide exhibits direct anti-cancer properties by inhibiting the proliferation and migration of tumor cells. medchemexpress.com Research has shown that C6 ceramide can induce cell cycle arrest and apoptosis in various cancer cell lines. medchemexpress.commedchemexpress.com Furthermore, it has been observed to reduce the motility of cancer cells, such as thyroid carcinoma cells, by affecting the formation of lamellipodia, which are crucial for cell movement. mdpi.com These findings indicate that this compound can be a critical tool in preclinical studies aimed at evaluating the anti-proliferative and anti-metastatic potential of ceramide-based therapies.

Targeting Metabolic Reprogramming (e.g., Warburg Effect) in Cancer Models

While direct studies on this compound and the Warburg effect are limited, the broader role of ceramides (B1148491) in cellular metabolism suggests a potential connection. The Warburg effect describes the metabolic shift in cancer cells towards aerobic glycolysis. Ceramides are known to influence mitochondrial function and energy metabolism, which are central to this metabolic reprogramming. Future research using this compound could help elucidate the specific impact of ceramide signaling on the metabolic pathways that are dysregulated in cancer cells.

Role in Models of Neurological Disorders

The nervous system is particularly rich in sphingolipids, making the study of ceramides crucial for understanding neurological health and disease. frontiersin.orgnih.gov Alterations in ceramide signaling have been linked to various neurological conditions. nih.gov

Effects on Neuronal Cell Development and Differentiation

Ceramides, including the cell-permeable C6 ceramide, have demonstrated dual roles in neuronal cells that are often dependent on concentration. nih.gov At lower concentrations, ceramides can promote neuronal differentiation, survival, and the outgrowth of neurites. nih.gov Conversely, higher concentrations can induce apoptosis, or programmed cell death. nih.gov

In studies using embryonic hippocampal cells, low doses of C6 ceramide were found to induce neuronal differentiation. mdpi.comnih.govresearchgate.net However, a high dose of C6 ceramide led to a decrease in the number of differentiated cells, although the neurites of the remaining differentiated cells were longer. nih.govresearchgate.net This suggests a complex, dose-dependent regulatory role for C6 ceramide in neuronal development. The use of this compound in such studies can provide more precise information on its uptake, metabolism, and downstream signaling effects within neuronal cells.

| Research Area | Model System | Key Findings |

| Cancer Research | ||

| Sensitization to Chemotherapy | Various Cancer Cell Lines | C6 ceramide enhances the effectiveness of chemotherapeutic drugs. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com |

| Inhibition of Proliferation | Thyroid Carcinoma Cells | C6 ceramide reduces cell motility by affecting lamellipodia formation. mdpi.com |

| Modulation of Angiogenesis | Endothelial Cells | C6 ceramide-mediated miR-29b expression suppresses angiogenesis via the Akt pathway. medchemexpress.commedchemexpress.com |

| Neurological Disorders | ||

| Neuronal Development | Embryonic Hippocampal Cells | Low-dose C6 ceramide induces differentiation; high-dose decreases the number of differentiated cells but increases neurite length. mdpi.comnih.govresearchgate.net |

| Neuronal Survival | Human Neuroblastoma SH-SY5Y cells | High concentrations of C2-ceramide (a related short-chain ceramide) induce apoptosis. nih.gov |

Studies in Neurodegeneration and Neuronal Cell Survival Models

The role of ceramides in the central nervous system is complex, with evidence pointing towards their involvement in both neurodegenerative processes and neuronal development. The cell-permeable analog, C6 ceramide, is frequently used in experimental models to probe these functions. In this context, this compound serves as an essential tool, acting as an internal standard for mass spectrometry to accurately quantify the concentration and metabolic fate of its non-deuterated counterpart in these biological systems.

Research has demonstrated that the effects of C6 ceramide on neuronal cells are highly dependent on concentration and the developmental stage of the neuron. nih.gov In immature hippocampal neurons, low concentrations (e.g., 3 µM) of C6 ceramide have been shown to promote cell survival and enhance dendritic outgrowth. nih.govmedchemexpress.com This suggests a supportive role for ceramide in early neuronal development, protecting against basal cell death rather than stimulating proliferation. nih.gov However, this effect is biphasic; higher concentrations (e.g., 10 µM) induce dendritic retraction and ultimately lead to cell death. nih.gov In mature hippocampal neurons, even low concentrations of C6 ceramide can trigger non-necrotic cell death, highlighting a shift in its function as neurons mature. nih.gov

In models of neurodegeneration, such as those related to Alzheimer's disease, elevated ceramide levels are implicated in disease pathology. nih.govresearchgate.net Exogenous C6 ceramide has been shown to increase the biogenesis of amyloid-beta (Aβ) by stabilizing the β-secretase BACE1. nih.govnih.gov This action suggests a potential feedback loop where an initial insult increases ceramide levels, which in turn promotes the production of Aβ, a key component of the amyloid plaques found in Alzheimer's disease. nih.gov Furthermore, studies using C6 ceramide have linked it to neuronal insulin (B600854) resistance, a feature observed in some neurodegenerative conditions. nih.gov

Table 1: Research Findings in Neurodegeneration and Neuronal Survival Models

| Model System | Key Findings | Implied Role of this compound |

|---|---|---|

| Immature Rat Hippocampal Neurons | Promotes cell survival and dendritic outgrowth at low concentrations (3 µM); induces cell death at higher concentrations (10 µM). nih.gov | To quantify the precise intracellular concentrations of C6 ceramide responsible for the biphasic effects on neuronal survival and morphology. |

| Mature Rat Hippocampal Neurons | Induces non-necrotic cell death even at low concentrations. nih.gov | To track the uptake and accumulation of C6 ceramide leading to cell death pathways in mature neurons. |

| Neuronal Cell Lines (Alzheimer's Model) | Increases the stability of β-secretase BACE1, promoting the generation of amyloid-beta. nih.govnih.gov | As an internal standard to measure the levels of C6 ceramide that are sufficient to alter Aβ processing pathways. |

| Cultured Neurons | Induces markers of neuronal insulin/IGF resistance. nih.gov | To correlate specific concentrations of C6 ceramide with the onset of impaired insulin signaling in neuronal models. |

Involvement in Cardiometabolic Disease Models

Impact on Insulin Signaling and Lipid Metabolism in Experimental Systems

Ceramides are recognized as key lipid second messengers that contribute to the pathogenesis of insulin resistance, a hallmark of type 2 diabetes and the metabolic syndrome. mdpi.comwjgnet.com The use of cell-permeable C6 ceramide in experimental systems has been instrumental in elucidating the molecular mechanisms by which ceramides impair insulin action. This compound is crucial in these studies for the accurate quantification of the exogenously supplied ceramide and its metabolites.

Studies in various cell models, including muscle and liver cells, demonstrate that ceramides antagonize insulin signaling. frontiersin.orgfrontiersin.org One primary mechanism is the inhibition of the protein kinase B (Akt/PKB), a central node in the insulin signaling cascade responsible for glucose uptake and storage. wjgnet.comfrontiersin.org C6 ceramide has been shown to activate protein phosphatase 2A (PP2A) or protein kinase C ζ (PKCζ), both of which can lead to the dephosphorylation and inactivation of Akt. mdpi.comwjgnet.com This inhibition disrupts downstream processes, including the translocation of GLUT4 glucose transporters to the cell surface, thereby impairing glucose uptake. mdpi.com

Beyond Akt, long-term exposure to ceramides can also negatively impact other components of the pathway, such as the Insulin Receptor Substrate 1 (IRS1). mdpi.com In addition to disrupting insulin signaling, ceramides interfere with lipid metabolism, notably in the liver, by inhibiting fatty acid oxidation and promoting fatty acid uptake. frontiersin.org These combined effects contribute to a state of cellular lipotoxicity and systemic insulin resistance. mdpi.com

Table 2: Findings on Insulin Signaling and Lipid Metabolism

| Experimental System | Key Findings | Implied Role of this compound |

|---|---|---|

| Muscle Cells (e.g., L6 myotubes) | Inhibits insulin-stimulated glucose transport by impairing Akt/PKB activation. frontiersin.orgnih.gov | To quantify the dose-dependent relationship between C6 ceramide levels and the degree of Akt inhibition and reduced glucose uptake. |

| Liver Cells | Disrupts lipid metabolism by inhibiting fatty acid oxidation and stimulating fatty acid uptake. frontiersin.org | To trace the metabolic fate of C6 ceramide and quantify its impact on hepatic lipid pathways. |

| Various Cell Lines | Activates protein phosphatase 2A (PP2A) and atypical PKC isoforms, leading to the inactivation of key insulin signaling proteins. mdpi.comwjgnet.comfrontiersin.org | As a stable isotope-labeled standard to confirm that observed signaling changes are a direct result of ceramide accumulation. |

Cardiac Cell Responses in Preclinical Models

In the context of the cardiovascular system, accumulation of ceramides in cardiac tissue is associated with cardiac dysfunction and heart failure. nih.gov Preclinical studies using isolated cardiomyocytes have provided direct evidence of the impact of ceramides on cardiac cell function. C6 ceramide, as a research tool, has been pivotal in these investigations, with this compound offering a precise method for quantification in such experimental setups.

Acute treatment of isolated adult rat cardiomyocytes with C6 ceramide has been shown to depress cardiac contractility. nih.govnih.gov Specifically, it reduces the peak amplitude and the maximal velocity of cardiomyocyte shortening. nih.gov Interestingly, these effects occur without altering intracellular calcium levels or kinetics, indicating that the contractile machinery's response to calcium is impaired. nih.gov The inactive analog, C6-dihydroceramide, does not produce these effects, confirming the specificity of the ceramide-induced response. nih.gov

The mechanism underlying this contractile dysfunction involves the activation of the calcium-independent protein kinase C epsilon (PKCε). nih.govnih.gov Activation of this kinase leads to the increased phosphorylation of critical myofilament proteins, including cardiac myosin binding protein-C (cMyBP-C) and cardiac troponin I (cTnI). nih.govnih.gov This altered phosphorylation state reduces the calcium sensitivity of the myofilaments, providing a molecular explanation for the observed depression in contractility. nih.gov These findings suggest that elevated ceramide levels can directly contribute to cardiac dysfunction by impairing the fundamental mechanics of the cardiomyocyte. nih.gov

Table 3: Findings on Cardiac Cell Responses

| Preclinical Model | Key Findings | Implied Role of this compound |

|---|---|---|

| Isolated Adult Rat Cardiomyocytes | Depresses peak amplitude and maximal velocity of shortening without altering intracellular calcium transients. nih.gov | To correlate the precise concentration of C6 ceramide with the extent of contractile depression. |

| Isolated Adult Rat Cardiomyocytes | Activates the calcium-independent protein kinase C epsilon (PKCε). nih.govnih.gov | To ensure accurate dosing and confirm that PKCε activation is a direct consequence of C6 ceramide exposure. |

| Isolated Adult Rat Cardiomyocytes | Increases phosphorylation of myofilament proteins, including cardiac myosin binding protein-C (cMyBP-C) and cardiac troponin I (cTnI). nih.gov | As an internal standard to quantify the ceramide levels required to induce changes in the phosphorylation status of contractile proteins. |

Modulation of Inflammatory and Immune Responses in Experimental Systems

Ceramides function as signaling molecules that can significantly modulate inflammatory and immune responses. nih.gov Experimental studies using C6 ceramide have revealed its capacity to both enhance and suppress specific immune cell functions, indicating a complex, context-dependent role. This compound is invaluable in this research for ensuring the accurate measurement of ceramide concentrations that elicit these immunomodulatory effects.

In studies of T helper cell differentiation, C6 ceramide has been shown to enhance T helper type 1 (Th1) immune responses. nih.gov While C6 ceramide alone had no effect, when combined with Interleukin-12 (IL-12), it significantly increased the production of interferon-gamma (IFN-γ) from CD4+ T cells and increased the expression of T-bet, the master transcription factor for Th1 responses. nih.gov This enhancement was found to be dependent on the cyclooxygenase-2 (COX-2) pathway. nih.gov

Conversely, in other contexts, C6 ceramide exhibits inhibitory effects. In studies with human monocytes, both C2 and C6 ceramides were found to inhibit the enhanced release of superoxide (B77818) (O2-) after the monocytes were primed with lipopolysaccharide (LPS) or IFN-γ. nih.gov This suggests an antagonistic relationship with certain pro-inflammatory stimuli. nih.gov However, at the concentrations tested, C6 ceramide did not affect the ability of monocytes to kill leukemic cells, indicating that it selectively modulates specific monocytic functions. nih.gov

This compound in Antiviral Research and Mechanisms (e.g., SARS-CoV-2)

Recent research has identified sphingolipid metabolism as a potential target for antiviral therapies, with ceramides emerging as molecules of interest. nih.govnih.gov Studies investigating the effect of C6 ceramide on SARS-CoV-2, the virus responsible for COVID-19, have demonstrated a significant antiviral activity. nih.govnih.gov In such research, this compound would be an indispensable tool for quantitative studies of the compound's uptake, metabolism, and mechanism of action within virus-infected cells.

In vitro studies have shown that C6 ceramide can efficiently suppress the replication of SARS-CoV-2. nih.govnih.gov This inhibitory effect has been observed in multiple cell lines commonly used for viral research, including Huh-7, Vero, and Calu-3 cells, where it reduced viral replication by up to 2.5 orders of magnitude. nih.govnih.gov

The proposed mechanism for this antiviral action is the trapping of the virus within lysosomes. nih.govnih.gov By causing the accumulation of the virus in this cellular compartment, C6 ceramide effectively halts the viral life cycle and prevents further propagation. nih.gov A synthetic, clickable derivative of C6 ceramide was used to confirm that the compound accumulates in lysosomes, reinforcing this organelle as the central site of its antiviral activity. nih.gov These findings highlight a novel mechanism for inhibiting SARS-CoV-2 and suggest that modulating ceramide pathways could be a viable strategy for antiviral research. nih.govnih.gov

Table 4: Findings in Antiviral Research

| Experimental System | Key Findings | Implied Role of this compound |

|---|---|---|

| Huh-7, Vero, Calu-3 Cells | Inhibits SARS-CoV-2 replication by up to 2.5 orders of magnitude. nih.govnih.gov | To precisely quantify the effective intracellular concentration of C6 ceramide required for viral inhibition. |

| Various Cell Lines | Traps the SARS-CoV-2 virus in lysosomes, halting the replication cycle. nih.govnih.gov | To be used in metabolic labeling studies to trace the uptake and subcellular localization of C6 ceramide during viral infection. |

| In Vitro Antiviral Assays | Confirms the biological activity of C6-ceramides in inhibiting SARS-CoV-2. nih.gov | As a quantitative standard in pharmacokinetic studies to understand the stability and metabolism of C6 ceramide in antiviral models. |

Advanced Methodologies and Analytical Applications of C6 Ceramide D11

C6 Ceramide-d11 as an Internal Standard in Quantitative Lipidomics (Mass Spectrometry-Based Approaches)

In quantitative lipidomics, particularly when employing mass spectrometry (MS), the use of appropriate internal standards is critical for accurate and reproducible results. Internal standards are compounds added to a sample at a known concentration before processing to correct for variability in sample extraction, handling, and instrument response. caymanchem.com Stable isotope-labeled lipids, such as this compound, are considered the gold standard for these applications. caymanchem.comnih.gov

This compound is chemically identical to endogenous C6 ceramide but has a higher mass due to the incorporation of eleven deuterium (B1214612) atoms. medchemexpress.com This mass difference allows the mass spectrometer to differentiate between the exogenous, deuterated standard and the naturally occurring, non-deuterated analyte. caymanchem.com Because they share nearly identical physicochemical properties, the deuterated standard and the endogenous lipid co-elute during liquid chromatography (LC) and exhibit similar ionization efficiencies during electrospray ionization (ESI). caymanchem.comnih.gov This co-behavior ensures that any sample loss or variation during the analytical workflow affects both the standard and the analyte equally, allowing for precise quantification of the endogenous ceramide species by calculating the ratio of the analyte's signal to the internal standard's signal. biorxiv.orgnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying a wide array of sphingolipids. nih.govrsc.org In a typical workflow, a lipid extract from cells or tissues, spiked with a cocktail of deuterated internal standards including this compound, is injected into the LC-MS/MS system. nih.govbiorxiv.org The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the endogenous lipids and their corresponding deuterated standards are monitored, providing high sensitivity and selectivity. nih.govrsc.org The use of deuterated standards like this compound has been successfully applied to quantify ceramides (B1148491) in diverse biological samples, from human plasma to cell lysates. nih.govnih.gov

| Feature | Description | Benefit in Mass Spectrometry |

| Isotopic Labeling | Contains eleven deuterium (¹¹D) atoms, increasing its mass. | Allows clear differentiation from endogenous C6 ceramide by the mass spectrometer. |

| Chemical Identity | Nearly identical physicochemical properties to endogenous C6 ceramide. | Ensures similar behavior during sample extraction and chromatographic separation. |

| Co-elution | Elutes at the same time as endogenous C6 ceramide in LC. | Corrects for variations in retention time and matrix effects. |

| Ionization Efficiency | Ionizes similarly to endogenous C6 ceramide in the MS source. | Normalizes for fluctuations in instrument response. |

Application of this compound as a Metabolic Tracer for Sphingolipid Flux Studies

Understanding the dynamics of metabolic pathways, or metabolic flux, is crucial for elucidating the roles of sphingolipids in health and disease. This compound serves as an excellent metabolic tracer for studying sphingolipid flux. When introduced to cells or organisms, this isotopically labeled precursor enters the sphingolipid metabolic network and is converted into various downstream products. nih.gov

Because the deuterium label is stable and does not alter the molecule's fundamental biochemical behavior, researchers can track the movement of the label through the pathway. Using LC-MS/MS, it is possible to identify and quantify the deuterated metabolites that are synthesized from the this compound precursor. For example, the conversion of this compound to deuterated sphingomyelin (B164518) (d11-C6-SM) or deuterated glucosylceramide (d11-C6-GlcCer) can be monitored over time. researchgate.net

This approach provides a dynamic view of the pathway, revealing the rates of synthesis and turnover of key sphingolipids. By measuring the appearance of deuterated products, researchers can assess the activity of specific enzymes within the intact cellular environment. plos.orgnih.gov This method has been used to investigate how ceramide metabolism is altered in response to various stimuli or in disease states, such as cancer or metabolic disorders. nih.govmdpi.comnih.gov The ability to trace the fate of an exogenous, labeled ceramide provides more insightful data on pathway dynamics than static measurements of endogenous lipid levels alone. nih.gov

Use of Fluorescent C6 Ceramide Analogs in Cellular Imaging and Subcellular Localization Studies

While deuterated ceramides are ideal for MS-based studies, fluorescent analogs of C6 ceramide are indispensable for visualizing sphingolipid trafficking and localization within living and fixed cells. biologists.comsci-hub.se Two of the most widely used fluorescent C6 ceramide analogs are NBD-C6-ceramide and BODIPY-FL C5-ceramide. sci-hub.se

These probes consist of a C6 or C5 acyl chain attached to a sphingosine (B13886) backbone, which is then conjugated to a fluorescent dye—either nitrobenzoxadiazole (NBD) or boron-dipyrromethene (BODIPY), respectively. sci-hub.se When introduced to living cells, these cell-permeable ceramide analogs are transported to the Golgi apparatus, a central hub for sphingolipid metabolism. stemcell.combiotium.comresearchgate.net In the Golgi, they serve as substrates for enzymes like sphingomyelin synthase and glucosylceramide synthase, leading to the production of fluorescent sphingomyelin and glucosylceramide. medchemexpress.comsci-hub.se

This metabolic trapping of the fluorescent lipid makes NBD-C6-ceramide and its BODIPY counterpart excellent vital stains for the Golgi complex. biotium.comresearchgate.net Researchers can observe the accumulation of fluorescence in the perinuclear region characteristic of the Golgi using fluorescence microscopy. sci-hub.seresearchgate.net Over time, the fluorescent metabolites are transported from the Golgi to other destinations, such as the plasma membrane, allowing for the real-time visualization of sphingolipid transport pathways. sci-hub.se While these fluorescent analogs are powerful tools, it is important to note that the bulky fluorophore can sometimes influence the lipid's behavior and subcellular targeting compared to its natural counterpart. biologists.com

| Fluorescent Analog | Excitation Max (nm) | Emission Max (nm) | Primary Application |

| NBD-C6-ceramide | 466 | 536 | Staining of the Golgi apparatus; studying sphingolipid metabolism and transport. sci-hub.sebiotium.com |

| BODIPY-FL C5-ceramide | 464 | 532 | Staining of the Golgi apparatus; more photostable alternative to NBD. sci-hub.se |

Methodologies for Measuring Enzyme Activities Using this compound Substrates

Assaying the activity of enzymes involved in ceramide metabolism is key to understanding their regulation and identifying potential therapeutic inhibitors. This compound, or its non-deuterated and fluorescent analogs, can be used as substrates in cell-based or in vitro assays to measure the activity of several key sphingolipid enzymes. nih.govnih.govrsc.org The principle involves supplying the substrate and then quantifying the specific product formed by the enzyme of interest, often using chromatography and/or mass spectrometry. rsc.orgbiomolther.org

Sphingomyelin synthase (SMS) catalyzes the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, producing sphingomyelin (SM) and diacylglycerol (DAG). rsc.org To measure SMS activity, cells or cell lysates are incubated with a C6 ceramide substrate. rsc.orgfrontiersin.org In a highly specific and sensitive method, non-fluorescent C6-ceramide is used as the substrate, and the production of C6-sphingomyelin (C6-SM) is quantified using LC-MS/MS. rsc.org This approach allows for the direct measurement of the enzymatic product, and its use in cells stably overexpressing SMS1 or SMS2 has proven effective for screening potential enzyme inhibitors. rsc.org Fluorescent methods using NBD-C6-ceramide as a substrate and quantifying the NBD-C6-SM product via HPLC are also common. nih.gov

Glucosylceramide synthase (GCS) is the enzyme responsible for the first step in the synthesis of most glycosphingolipids, transferring glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer). nih.govnih.gov GCS activity can be determined directly in living cells by supplying them with a C6 ceramide analog. plos.orgnih.gov A widely used method involves incubating cells with fluorescent NBD-C6-ceramide. nih.gov The lipids are then extracted, and the product, NBD-C6-GlcCer, is separated from the unreacted NBD-C6-ceramide substrate using thin-layer chromatography (TLC) or HPLC, followed by quantification. nih.govnih.gov This cell-based assay is sensitive enough to detect product formation in as few as 50,000 cells. nih.govnih.gov More advanced methods utilize non-fluorescent C8-ceramide or deuterated ceramide as a substrate, followed by LC-MS/MS analysis to quantify the C8-GlcCer or deuterated GlcCer product, which avoids potential artifacts from the fluorescent tag. biomolther.orgresearchgate.net

Ceramide kinase (CERK) phosphorylates ceramide to produce ceramide-1-phosphate (C1P), a critical signaling lipid. nih.govresearchgate.net Assays for CERK activity have been developed that overcome the need for hazardous radioactive materials. A common modern approach uses NBD-C6-ceramide as a substrate. nih.gov The assay leverages the different partitioning properties of the substrate and product; the highly polar, phosphorylated product (NBD-C6-C1P) preferentially partitions into an aqueous phase after a chloroform/methanol extraction, while the lipid substrate remains in the organic phase. nih.gov The fluorescence of the aqueous phase, which is directly proportional to the amount of product formed, can then be easily measured using a plate reader. nih.gov This method is suitable for measuring CERK activity in cell lysates and in living cells and has been validated by TLC and HPLC. nih.govnih.govresearchgate.net The enzyme shows activity towards various ceramide analogs, including C6 ceramide. uniprot.org

Glucosylceramide Synthase Activity Assays

Integration with Other 'Omics' Technologies for Systems Biology Insights

The true analytical power of this compound is realized when it is utilized within multi-omics frameworks to achieve a systems-level understanding of biological processes. Systems biology aims to unravel the complex interactions between different molecular layers of a cell or organism. mdpi.comarxiv.org By integrating lipidomics data, accurately quantified using standards like this compound, with genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of cellular function, moving beyond the study of individual components to understanding the system as a whole. mdpi.comcd-genomics.com This integrated approach is crucial for identifying novel regulatory networks, feedback loops, and the intricate mechanisms that connect lipid metabolism to overarching cellular states in health and disease. embopress.org

The primary role of this compound in this context is to serve as a robust internal standard for the precise quantification of its endogenous, non-deuterated counterpart, C6 Ceramide, and other related ceramide species during mass spectrometry-based lipidomics analysis. sigmaaldrich.comuab.edu This accuracy is paramount when correlating changes in the lipidome with data from other 'omic' platforms.

Detailed Research Findings

Multi-omics studies have successfully elucidated the complex roles of ceramides by linking their fluctuations to changes in gene expression and protein activity. These investigations provide a blueprint for how this compound can be applied to gain deep mechanistic insights.

One significant area of research has been the connection between ceramide homeostasis and transcriptional regulation in cell differentiation. A study integrating quantitative lipidomics with multi-omics approaches discovered that the hematopoietic transcription factor GATA1 is essential for establishing ceramide balance during red blood cell development. nih.gov The research demonstrated that GATA1 directly regulates the genes encoding key enzymes in sphingolipid metabolism. By using cell-permeable C6-Ceramide to perturb the system, the study revealed that maintaining ceramide homeostasis is critical for stem cell factor (SCF) and erythropoietin (Epo) signaling, which are vital for this developmental process. The mechanism was found to involve the modulation of protein phosphatase 2A (PP2A) activity by ceramides. nih.gov

The table below summarizes the key findings from this integrated 'omics' approach.

| 'Omics' Technology Applied | Key Molecules/Pathways Investigated | Observed Interaction and Systems Biology Insight | Reference |

|---|---|---|---|

| Lipidomics, Transcriptomics, Proteomics (Signaling) | GATA1 (Transcription Factor), Sphingolipid Metabolic Enzymes, C6-Ceramide, SCF/Epo Signaling (p-AKT, p-ERK, p-STAT5), PP2A | GATA1 transcriptionally controls genes for sphingolipid metabolism to maintain ceramide homeostasis. Disrupting this balance with C6-Ceramide inhibits critical SCF and Epo signaling pathways by affecting PP2A activity, linking a transcriptional network directly to the regulation of the lipidome and cytokine signaling. | nih.gov |

Another powerful application of this integrated strategy is in understanding how cells respond to and metabolize exogenous ceramides. In a study on embryonic hippocampal cells, researchers used a high dose of C6 Ceramide to observe the downstream effects on both the lipidome and the transcriptome. mdpi.comnih.gov The lipidomic analysis, which relies on accurate quantification methods, showed that the introduction of C6 Ceramide led to a significant increase in the endogenous levels of medium- and long-chain ceramides and sphingomyelins. mdpi.com This perturbation of the lipid profile was directly correlated with changes in gene expression. Specifically, the study found a significant upregulation of genes coding for enzymes central to sphingolipid metabolism, including neutral sphingomyelinase 2 (SMPD3), ceramidase 2 (ASAH2), and sphingosine kinase 2 (SPHK2). mdpi.comnih.gov This revealed a sophisticated cellular feedback mechanism where an influx of a short-chain ceramide triggers a transcriptional response to remodel the entire sphingolipid network. mdpi.com

The findings from this research are detailed in the following table.

| Experimental Perturbation | 'Omics' Technologies Applied | Key Lipidomic Changes | Key Transcriptomic Changes (Gene Upregulation) | Systems Biology Insight | Reference |

|---|---|---|---|---|---|

| Treatment with high-dose C6 Ceramide | Lipidomics, Gene Expression Analysis (qRT-PCR) | Increased formation of endogenous medium- and long-chain ceramides; Increased sphingomyelin species. | SMPD3, ASAH2, SPHK2 | Demonstrates a cellular feedback system where exogenous C6 Ceramide induces a transcriptional program to actively modify the endogenous sphingolipid metabolic network, highlighting the cell's ability to adapt its lipidome in response to external stimuli. | mdpi.comnih.gov |

These examples underscore the indispensable role of integrating lipidomics with other 'omics' technologies. The use of stable isotope-labeled standards like this compound provides the quantitative foundation necessary to confidently link changes in lipid profiles to the complex regulatory networks governing gene expression and protein signaling, thereby enabling profound systems biology insights.

Future Directions and Emerging Research Avenues for C6 Ceramide D11

Elucidation of Molecular Specificity and Chain Length Effects on C6 Ceramide-d11 Signaling Transduction

The biological functions of ceramides (B1148491) are increasingly understood to be dependent on the length of their N-acyl chain. nih.gov While short-chain ceramides like C6 Ceramide can mimic some effects of endogenous long-chain ceramides, such as inducing apoptosis, their distinct molecular interactions and signaling outcomes are a key area of future investigation. medchemexpress.commedchemexpress.com The water-solubility and cell-permeability of C6 Ceramide have made it a staple in laboratory research, but it is now clear that cells respond differently to ceramides of varying chain lengths. nih.govmdpi.com

Research indicates that the generation of specific ceramide species in cell membranes has a distinct biophysical impact, which in turn dictates cellular responses. utl.ptnih.gov Studies comparing C6 Ceramide with long-chain (e.g., C16, C18) and very-long-chain (e.g., C24) ceramides have revealed significant differences in their effects on signaling pathways. For instance, in studies of cytokine signaling, exogenous C6 Ceramide treatment was used to probe the role of ceramide homeostasis, revealing that disruption of this balance can antagonize essential pathways like SCF and Epo signaling. nih.govresearchgate.net This suggests that the cellular machinery can distinguish between different ceramide species. Future studies utilizing this compound for precise quantification will be essential to map how the introduction of short-chain ceramides alters the endogenous ceramide pool and subsequently influences specific signaling cascades, such as the AKT, ERK, and JAK/STAT pathways. nih.govresearchgate.net

A primary research goal is to move beyond viewing C6 Ceramide as a general apoptosis inducer and to elucidate the specific proteins and pathways it modulates in a chain-length-dependent manner. It has been shown that C6 Ceramide can be metabolized by the cell, generating endogenous long-chain ceramides through deacylation and reacylation, complicating the interpretation of its direct effects. mdpi.comresearchgate.net By using this compound as a tracer in mass spectrometry-based lipidomics, researchers can precisely track its metabolic fate and distinguish its direct signaling roles from those of its longer-chain metabolites.

| Research Area | Key Findings Related to Chain Length | Future Direction |

| Apoptosis & Cell Cycle | Short-chain C6 Ceramide is a potent, cell-permeable inducer of apoptosis and cell cycle arrest. medchemexpress.commedchemexpress.com | Dissecting the specific protein targets of C6 Ceramide versus long-chain ceramides in activating cell death pathways. |

| Cytokine Signaling | Ceramide homeostasis is critical for cytokine signaling; treatment with C6 Ceramide can disrupt pathways involving AKT, ERK, and STAT5. nih.govresearchgate.net | Using this compound to quantify how exogenous short-chain ceramides alter the balance of endogenous species and impact specific receptor signaling complexes. |